Benzo[b]thiophen-6-amine hydrochloride
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Overview
Description
Benzo[b]thiophen-6-amine hydrochloride is a chemical compound with the CAS Number: 1620293-23-3 . It is a powder in physical form and has a molecular weight of 185.68 .
Synthesis Analysis
The synthesis of benzothiophene derivatives, which includes Benzo[b]thiophen-6-amine hydrochloride, often involves coupling reactions and electrophilic cyclization reactions . A specific synthesis method for a similar compound, benzo[b]thiophene-2-carboxylic acid, involves the use of K2CO3 in DMF, with the addition of methyl thioglycolate .Physical And Chemical Properties Analysis
Benzo[b]thiophen-6-amine hydrochloride is a powder in physical form . It has a molecular weight of 185.68 . The compound is stored at room temperature .Scientific Research Applications
Ocular Hypotensive Agents
Benzo[b]thiophene derivatives have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Notably, 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have emerged as potent ocular hypotensive agents, warranting clinical evaluation for their efficacy in lowering intraocular pressure in glaucoma patients (S. Graham et al., 1989).
Antimicrobial and Anti-inflammatory Activities
Benzo[b]thiophene derivatives have been synthesized and characterized for their broad spectrum of pharmacological properties. Among these derivatives, thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles have demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in developing new therapeutic agents (A. Isloor et al., 2010).
Fluorescent Dyes for Live Cell Imaging
A derivative, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), synthesized from benzo[b]thiophene, exhibits strong emission and large Stokes shift, making it suitable for live cell imaging applications. BBTA has been shown to be highly expressed in mitochondria with excellent photo-stability and low cytotoxicity, indicating its utility in biological research and diagnostics (Zheng Gao et al., 2017).
Environmental Impact Studies
Research on benzo[b]thiophene photochemical oxidation in aqueous solutions has contributed to understanding the environmental impact of polycyclic aromatic sulfur heterocycles found in crude oils. Identifying photoproducts such as benzo[b]thiophene-2,3-quinone and its transformation into 2-sulfobenzoic acid helps assess the potential environmental risks associated with oil spills in oceans (J. Andersson & Stefan Bobinger, 1992).
Novel Antifungal Agents
The synthesis and biological evaluation of benzo[b]thiophene derivatives have led to identifying potent allylamine antimycotics with enhanced activity against Candida albicans. Specific substitution patterns on the benzo[b]thiophene ring have been linked to significant improvements in antifungal efficacy, offering new avenues for treating fungal infections (P. Nussbaumer et al., 1991).
Safety and Hazards
Future Directions
A recent study has applied a hybrid pharmacophore approach to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect . This suggests that Benzo[b]thiophen-6-amine hydrochloride and similar compounds could have potential applications in the development of new anticancer drugs .
properties
IUPAC Name |
1-benzothiophen-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-5H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNJYRAWQWPYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-6-amine hydrochloride | |
CAS RN |
1620293-23-3 |
Source
|
Record name | 1-benzothiophen-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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